molecular formula C20H21N3O2S B2437882 N-(1,3-benzothiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034305-88-7

N-(1,3-benzothiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2437882
CAS No.: 2034305-88-7
M. Wt: 367.47
InChI Key: JUIVPONEBBCIOD-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide is a benzothiazole-based small molecule of significant interest in medicinal chemistry and neuroscience research. This compound is part of a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Its core structure, featuring a benzothiazole moiety linked to a substituted benzamide, is frequently explored in the development of pharmacologically active compounds targeting the central nervous system . The 4-methoxypiperidin-1-yl group is a key structural feature that can influence the compound's physicochemical properties, bioavailability, and binding affinity to its biological targets. The primary research value of this compound lies in its potential as a selective tool for investigating the physiological and pathophysiological roles of ion channels. Structurally related benzamide analogs have been shown to act as state-dependent inhibitors of ZAC, providing a mechanism for non-competitive channel blockade . Furthermore, benzothiazole derivatives are widely investigated for their neuroprotective properties; for instance, the JNK inhibitor AS601245 has demonstrated significant protection against ischemia-induced neuronal death in preclinical models . Other research applications for this chemical scaffold include its investigation as an inhibitor of anoctamin 6 protein, a role explored in various patents for potential therapeutic interventions . Researchers can utilize this compound for in vitro studies to explore its effects on ion channel function, signal transduction pathways, and cellular survival models. It is supplied strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans. All in vivo or in vitro experiments should be conducted by trained scientists in appropriately equipped laboratories, adhering to all relevant safety and ethical guidelines.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-25-16-10-12-23(13-11-16)15-8-6-14(7-9-15)19(24)22-20-21-17-4-2-3-5-18(17)26-20/h2-9,16H,10-13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIVPONEBBCIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Formation of the benzamide linkage: This step involves the reaction of an amine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

    Reduction: Reduction reactions can occur at the benzamide linkage or the benzo[d]thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents (e.g., bromine, chlorine) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-4-(4-methylpiperidin-1-yl)benzamide
  • N-(benzo[d]thiazol-2-yl)-4-(4-ethoxypiperidin-1-yl)benzamide
  • N-(benzo[d]thiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide

Comparison

Compared to its analogs, N-(1,3-benzothiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide may exhibit unique properties due to the presence of the methoxy group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its efficacy or selectivity in certain applications.

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a piperidine derivative, which contributes to its biological profile. The structural formula can be represented as follows:

C16H18N2OS\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{OS}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function by:

  • Inhibiting Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in disease pathways, potentially affecting cancer cell proliferation and survival.
  • Modulating Receptor Activity : Its binding affinity to various receptors can influence signaling pathways critical for cellular functions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated:

  • Cell Line Sensitivity : The compound showed effective cytotoxicity against several cancer cell lines, including those resistant to conventional therapies. For instance, in a study involving HCC827 and NCI-H358 cell lines, the IC50 values were reported at 6.26 μM and 6.48 μM respectively, indicating potent antitumor activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. It demonstrated:

  • Broad Spectrum Efficacy : Similar benzothiazole derivatives have shown activity against various bacterial strains, including MRSA . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of DNA replication.

Comparative Analysis with Related Compounds

A comparison with other benzothiazole derivatives reveals that the presence of the methoxy group enhances the lipophilicity and bioavailability of this compound. This modification may improve its interaction with biological membranes and increase its therapeutic potential.

Compound NameStructureAnticancer Activity (IC50 μM)Antimicrobial Activity
This compoundStructure6.26 (HCC827), 6.48 (NCI-H358)Effective against MRSA
Benzothiazole Derivative A-10.5Moderate
Benzothiazole Derivative B-8.0High

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of related compounds:

  • Antitumor Studies : A recent study found that benzothiazole derivatives inhibited tumor growth in xenograft models, suggesting their potential as new therapeutic agents .
  • Antimicrobial Research : Compounds structurally similar to this compound were evaluated for their ability to combat resistant bacterial strains, showing significant efficacy .

Q & A

Q. Optimization Tips :

  • Monitor reactions with TLC/HPLC to track intermediates.
  • Use microwave-assisted synthesis to reduce reaction times .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, piperidine) and amide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode) .
  • X-ray Crystallography : For unambiguous 3D structure determination; refine data using SHELXL .
  • HPLC-PDA : Assess purity (>95%) and detect isomers/degradants .

Basic: How does the benzothiazole moiety influence the compound’s antimicrobial efficacy?

Methodological Answer :
The benzothiazole ring enhances membrane penetration and targets bacterial enzymes (e.g., dihydrofolate reductase):

  • SAR Insights :
    • Electron-withdrawing groups (e.g., Cl, NO₂) at benzothiazole C-5/C-6 improve activity against S. aureus .
    • Methoxy groups on piperidine increase lipophilicity, enhancing Gram-negative (e.g., E. coli) uptake .

Table 1 : Antimicrobial Activity of Analogues (MIC, µg/mL)

SubstituentS. aureusE. coli
-H (Parent Compound)1632
-Cl at C-5416
-NO₂ at C-688

Q. Reference :

Advanced: What strategies can resolve discrepancies in biological activity data across different studies?

Q. Methodological Answer :

  • Assay Standardization :
    • Use CLSI/M7-A9 guidelines for MIC assays to ensure reproducibility .
    • Include positive controls (e.g., ciprofloxacin) to validate experimental conditions .
  • Compound Purity : Verify via HPLC and elemental analysis; impurities >2% can skew results .
  • Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or enzymatic inhibition assays .

Case Study : Discrepancies in P. aeruginosa inhibition were traced to variations in bacterial culture media (MH vs. LB broth) .

Advanced: How can molecular docking studies predict target interactions for this compound?

Q. Methodological Answer :

Target Selection : Prioritize enzymes with benzothiazole-binding pockets (e.g., PFOR, COX-2) .

Docking Workflow :

  • Prepare ligand (compound) and receptor (PDB ID: 1NHU) using AutoDock Tools.
  • Apply Lamarckian GA for conformational sampling; validate with RMSD clustering .

Binding Affinity Analysis :

  • Hydrophobic interactions: Benzothiazole with Val123, piperidine with Leu88.
  • Hydrogen bonds: Amide carbonyl to Ser205 .

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values .

Advanced: What are the challenges in refining the crystal structure of this compound using SHELX software?

Q. Methodological Answer :

  • Data Quality : High-resolution (<1.0 Å) data required to resolve piperidine ring disorder .
  • Disordered Moieties : Apply PART instructions and ISOR restraints for methoxy groups .
  • Hydrogen Bonding : Use SHELXL’s AFIX commands to model N–H···N/F interactions (e.g., dimers in P2₁/c space group) .

Example : In a related benzothiazole derivative, SHELXL refinement resolved a 0.85 Å positional error in the sulfonamide group .

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